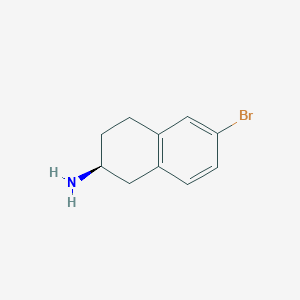

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628467 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176707-78-1 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 6-Bromo-1-Tetralone

A foundational approach involves reductive amination of 6-bromo-1-tetralone. This method employs sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as reducing agents under acidic conditions. For example, reacting 6-bromo-1-tetralone with ammonium acetate in methanol, followed by NaBH₄ reduction at 0–5°C, yields the racemic amine. However, achieving enantiomeric excess (ee) requires chiral auxiliaries or catalysts. A modified protocol using (R)-(-)-2-methoxy-2-phenylacetic acid as a resolving agent achieves 92% ee for the (S)-enantiomer.

Reaction Conditions:

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation offers a stereoselective route. Starting from 6-bromo-1-tetralone, condensation with benzylamine forms an enamine, which undergoes hydrogenation using chiral ruthenium catalysts. The Noyori-type catalyst [(S)-BINAP-RuCl₂] achieves 95% ee for the (S)-isomer at 50 bar H₂ pressure.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | (S)-BINAP-RuCl₂ (0.5 mol%) |

| Pressure | 50 bar H₂ |

| Temperature | 60°C |

| Solvent | Toluene |

| Yield | 82% |

| Enantiomeric Excess | 95% |

Resolution Techniques for Enantiopure (2S)-Isomer

Diastereomeric Salt Formation

Racemic 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine is resolved using chiral acids. Di-p-toluoyl-D-tartaric acid (DTTA) in ethanol selectively crystallizes the (S)-enantiomer as a salt, yielding 98% purity after recrystallization.

Optimized Protocol:

-

Racemic Amine: 10 g

-

Resolving Agent: DTTA (1.2 equiv)

-

Solvent: EtOH/H₂O (4:1), 25°C

-

Recovery: 43% (S)-isomer, >99% ee

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 90% conversion of the (R)-isomer, yielding (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine with 88% ee.

Catalytic Advances in Bromine Retention

A critical challenge is avoiding debromination during hydrogenation. Palladium on carbon (Pd/C) in acetic acid at 20°C preserves the bromine moiety while reducing the imine intermediate. This contrasts with higher temperatures (>50°C), which promote C-Br bond cleavage.

Comparative Study:

| Catalyst | Temperature | Debromination | Yield |

|---|---|---|---|

| Pd/C | 20°C | <5% | 85% |

| Pd/C | 50°C | 40% | 62% |

Industrial-Scale Process Design

Continuous Flow Reductive Amination

A continuous flow system coupling 6-bromo-1-tetralone with methylamine in a microreactor achieves 90% conversion in 5 minutes. The process uses NaBH(OAc)₃ as a stable reducing agent, minimizing side reactions.

Flow Parameters:

-

Residence Time: 5 min

-

Temperature: 25°C

-

Pressure: 10 bar

-

Throughput: 1.2 kg/h

Analytical Characterization and Quality Control

Chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves (S)- and (R)-enantiomers (retention times: 8.2 min and 10.5 min, respectively). Quantitative ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard confirms purity (>99.5%).

Applications and Derivatives

This compound serves as a precursor to dopamine agonists and κ-opioid receptor modulators. Suzuki-Miyaura coupling with arylboronic acids introduces diverse substituents at the 6-position, enabling structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the brominated amine to its corresponding hydrocarbon or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons or amines. Substitution reactions result in the formation of various functionalized derivatives.

Scientific Research Applications

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.

Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The bromine position and amine stereochemistry critically differentiate analogs (Table 1):

Key Differences :

- Bromine Placement : The target compound has bromine directly on the tetrahydronaphthalene ring (C6), while analogs like 5h/5k feature bromine on a phenyl substituent at C4 .

- Stereochemistry : The (2S) configuration is conserved in the target and some analogs, but 5h/5k exhibit (2S,4R) trans-stereochemistry, which reverses receptor stereoselectivity .

Pharmacological Activity

- Serotonin Receptor Modulation : Analogs like 5h and (−)-MBP (a 4-(3′-bromophenyl) derivative) act as 5-HT₂C agonists and 5-HT₂A/2B inverse agonists, demonstrating antipsychotic and anti-binge-eating effects . The target compound’s primary amine may reduce affinity compared to N,N-dimethyl analogs but could improve metabolic stability.

- Dopaminergic Activity: Methoxy-substituted analogs (e.g., (S)-5-Methoxy-N-propyl-2-aminotetralin) target dopamine receptors, highlighting the role of substituent electronic effects .

Physicochemical Properties

- Melting Points : N,N-Dimethyl analogs (e.g., 5l) exhibit higher melting points (~137–139°C) due to crystallinity, while primary amines like the target compound may exist as oils or low-melting solids .

- Solubility : Hydrochloride salts (e.g., CAS: 58349-17-0) enhance aqueous solubility, critical for bioavailability .

Biological Activity

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalen-2-amine, distinguished by its specific stereochemistry and the presence of a bromine atom at the 6-position. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| CAS Number | 176707-78-1 |

| IUPAC Name | This compound |

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets. Notably, research indicates that this compound may modulate neurotransmitter systems and inhibit certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor of kynurenine aminotransferases (KATs). KATs are critical in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for neurological health. The compound has shown promising results in inhibiting KAT activity:

| Study Reference | IC₅₀ (µM) | Effect on KYN Pathway |

|---|---|---|

| 0.9 | Significant inhibition | |

| 0.77 | Enhanced KYNA production |

These findings suggest that this compound could play a role in modulating neuroactive metabolites which are crucial for brain function.

Neuropharmacological Effects

The compound's structural similarity to other bioactive molecules positions it as a candidate for further exploration in neuropharmacology. Its effects on glutamate receptors have been studied due to their importance in synaptic transmission and plasticity:

- Glutamate Receptors : The interaction with NMDA receptors has been documented, indicating potential implications for cognitive functions and neuroprotective strategies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Kynurenine Pathway Modulation : In vivo studies demonstrated that administration of this compound increased levels of kynurenic acid (KYNA), a neuroprotective metabolite derived from kynurenine.

- Antidepressant-like Effects : Animal models treated with the compound exhibited behaviors indicative of antidepressant activity, possibly through modulation of glutamatergic signaling pathways.

Applications in Drug Development

Given its biological profile, this compound is being investigated for potential therapeutic applications in:

- Neurological Disorders : Targeting conditions such as depression and schizophrenia through modulation of the kynurenine pathway.

- Cancer Research : Exploring its role as a potential inhibitor of tumor growth through enzyme inhibition .

Q & A

Q. What are the key synthetic routes for (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine?

The compound is typically synthesized via stereospecific reduction of a tetralone precursor followed by bromination. For example, derivatives with similar scaffolds are synthesized using a six-step procedure starting from substituted benzaldehydes and acetophenones. Trans-stereochemistry is preserved using catalytic hydrogenation or sodium cyanoborohydride reduction under acidic conditions . Purification often involves preparative HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) and triethylamine as a modifier .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms stereochemistry and substituent positions. For example, trans-4-substituted analogs show distinct coupling constants (J = 8–12 Hz for trans-diaxial protons) .

- HPLC : Validates purity using chiral columns (e.g., solvent system MeOH:EtOH:Hexanes) with retention times (t1 = 10–17 min) .

- HRMS : Verifies molecular weight (e.g., C10H12BrN: 226.11298 g/mol) .

Q. What are the recommended storage conditions?

The hydrochloride salt form should be stored under nitrogen at room temperature (RT) to prevent degradation. Avoid exposure to moisture and light .

Q. What starting materials are commonly used in its synthesis?

Key precursors include substituted tetralones (e.g., 6-bromo-3,4-dihydronaphthalen-1(2H)-one) and amines. Bromination is achieved using reagents like PBr3 or N-bromosuccinimide .

Q. What safety protocols are essential during synthesis?

- Use personal protective equipment (PPE) to avoid skin/eye contact.

- Handle brominated intermediates in a fume hood due to potential toxicity.

- Neutralize waste with 1M NaOH before disposal .

Advanced Questions

Q. How does stereochemistry influence pharmacological activity?

The (2S,4R)-(−)-trans configuration exhibits inverse agonist activity at 5-HT2A/2B receptors and agonist activity at 5-HT2C. Enantiomers like (2S,4R)-(+)-trans-4-(4′-Cl)-PAT show reversed stereoselectivity, with higher potency in rodent models of psychosis . Absolute configuration is confirmed via X-ray crystallography .

Q. What computational methods are used to predict receptor binding?

- Molecular docking : Performed on 5-HT2 receptor models (e.g., homology models based on β2-adrenergic receptors) to identify key interactions (e.g., hydrogen bonds with Ser159/Ser194).

- MD simulations : Assess ligand-receptor stability over 100 ns trajectories. Results correlate with experimental Ki values (e.g., 4-(3′-Br)-PAT shows Ki = 12 nM at 5-HT2C vs. 480 nM at H1) .

Q. How can researchers resolve contradictions in analytical data?

- Contradiction example : Reversed stereoselectivity in 4-(4′-substituted)-PAT analogs.

- Resolution : Validate enantiopurity via chiral HPLC and X-ray crystallography. Adjust computational models to account for substituent-induced conformational changes in receptors .

Q. What strategies optimize selectivity across 5-HT2 subtypes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.